5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups, a thiophene ring, and a thiazolo[3,2-b][1,2,4]triazole core. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The thiophene ring is then introduced via a coupling reaction, followed by the addition of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques can help in identifying the most efficient pathways and conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-((2,6-Dimethylmorpholino)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: can be compared with other similar compounds, such as:
- Dimethyl 2,6-pyridinedicarboxylate
- Bromomethyl methyl ether
These compounds share some structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of This compound lies in its combination of a morpholine ring, thiophene ring, and thiazolo[3,2-b][1,2,4]triazole core, which imparts distinct chemical and biological activities.
Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-9-6-18(7-10(2)21-9)12(11-4-3-5-22-11)13-14(20)19-15(23-13)16-8-17-19/h3-5,8-10,12,20H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDKDDVKZDKMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=CS2)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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